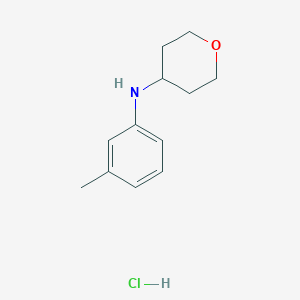

N-(3-methylphenyl)oxan-4-amine hydrochloride

Description

N-(3-methylphenyl)oxan-4-amine hydrochloride: is a chemical compound with the molecular formula C12H17NO·HCl and a molecular weight of 227.73 g/mol . It is also known by its IUPAC name, N-(m-tolyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.

Properties

IUPAC Name |

N-(3-methylphenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEPCTSQKUETHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCOCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)oxan-4-amine hydrochloride involves the reaction of 3-methylphenylamine with tetrahydro-2H-pyran-4-one under specific conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methylphenyl)oxan-4-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including its role in drug development.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- N-(3-methylphenyl)oxan-4-amine

- N-(3-methylphenyl)oxan-4-amine sulfate

- N-(3-methylphenyl)oxan-4-amine nitrate

Comparison: N-(3-methylphenyl)oxan-4-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrochloride form may also have distinct biological and chemical properties that make it suitable for specific applications .

Biological Activity

N-(3-methylphenyl)oxan-4-amine hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its chemical behavior and biological interactions. The compound is a hydrochloride salt, which enhances its solubility and stability in aqueous environments. This property is crucial for its application in biological studies and potential therapeutic uses.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thereby potentially influencing mood and cognitive functions.

Biological Activity and Research Findings

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage.

- Neuroprotective Effects : Preliminary findings indicate that it may have neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases.

- Antimicrobial Properties : Some investigations have explored its antimicrobial activity, showing promise against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antioxidant | Protects cells from oxidative stress | |

| Neuroprotective | Potential benefits in neurodegenerative diseases | |

| Antimicrobial | Activity against specific bacterial strains |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results demonstrated a significant reduction in cell death and improved neuronal survival rates when treated with the compound compared to control groups. This suggests its potential role in therapeutic strategies for neurodegenerative disorders.

Case Study 2: Antioxidant Activity

In another study, researchers assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). The compound exhibited a strong ability to scavenge free radicals, indicating its potential application in formulations aimed at reducing oxidative damage.

Comparison with Similar Compounds

This compound can be compared with other structurally related compounds to understand its unique properties better.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(3-methylphenyl)oxan-4-amine | Hydrochloride form enhances solubility | Neuroprotective, Antioxidant |

| N-(3-fluorophenyl)oxan-4-amine | Fluorine substitution affects reactivity | Potentially different pharmacological profile |

| N-(3-methylphenyl)oxan-4-amine sulfate | Sulfate form may alter solubility/stability | Varies based on salt form |

Q & A

Q. What are the standard synthetic routes for N-(3-methylphenyl)oxan-4-amine hydrochloride, and how can purity be optimized?

The synthesis typically involves a nucleophilic substitution or reductive amination reaction between 3-methylphenylamine and oxan-4-amine derivatives. For example, coupling 3-methylaniline with a tetrahydropyran-4-amine intermediate in the presence of a coupling agent like EDC/HOBt under reflux conditions . Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to yield the hydrochloride salt. Purity (>95%) is confirmed by HPLC using a C18 column and mobile phase of acetonitrile/water (0.1% TFA) .

Q. How is this compound characterized structurally?

Key techniques include:

- 1H/13C NMR : To confirm the tetrahydropyran ring structure and methylphenyl substitution (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl group at δ 2.3 ppm) .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with Cl– counterion .

- Elemental analysis : To validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies show degradation <5% after 6 months at –20°C in desiccated conditions. In solution, avoid prolonged exposure to light or temperatures >25°C to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How can reaction yields be improved for analogs with varying substituents on the phenyl ring?

Optimize steric and electronic effects:

- Electron-withdrawing groups (e.g., –CF3): Use Pd-catalyzed Buchwald-Hartwig amination for hindered substrates .

- Bulky substituents : Employ microwave-assisted synthesis to reduce reaction time and byproduct formation. For example, 80°C for 20 minutes at 150 W improves yield by 15–20% compared to conventional heating .

- Monitor intermediates via LC-MS to identify bottlenecks (e.g., imine formation vs. cyclization) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays may arise from:

- Solvent effects : DMSO >1% can alter protein conformation; use aqueous buffers with ≤0.1% DMSO .

- Salt form variability : Compare free base and hydrochloride salt activity in parallel assays (e.g., IC50 shifts by 1.5–2× in kinase inhibition studies) .

- Batch-to-batch impurities : Quantify residual solvents (GC-MS) and metal catalysts (ICP-MS) that may interfere with assays .

Q. How can computational methods predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina with receptor PDB structures (e.g., 5HT2A serotonin receptor) to identify binding poses. The methylphenyl group shows π-π stacking with Phe234, while the oxan-4-amine forms hydrogen bonds with Asp155 .

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of predicted interactions. RMSD <2 Å indicates stable binding .

Q. What advanced analytical techniques are needed to resolve isomeric impurities in synthesized batches?

- Chiral HPLC : Utilize a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers (e.g., R- and S-forms of oxan-4-amine) .

- Ion mobility spectrometry (IMS) : Differentiate diastereomers via collision cross-section (CCS) measurements. Predicted CCS values for this compound are 138.1 Ų ([M+H]+) .

Q. How does the methylphenyl substituent influence metabolic stability compared to halogenated analogs?

- In vitro microsomal assays : The methyl group reduces CYP450-mediated oxidation (t1/2 = 45 min vs. 22 min for –Cl analogs) due to decreased electron density at the aromatic ring .

- LogP comparison : Methyl substitution (LogP = 2.1) enhances lipophilicity vs. –F (LogP = 1.8) but less than –CF3 (LogP = 2.9), balancing solubility and membrane permeability .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.